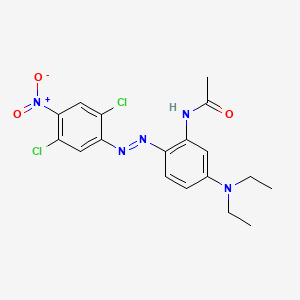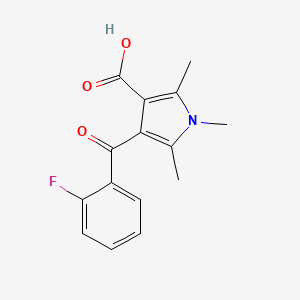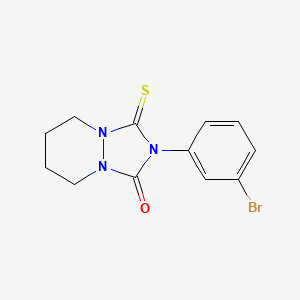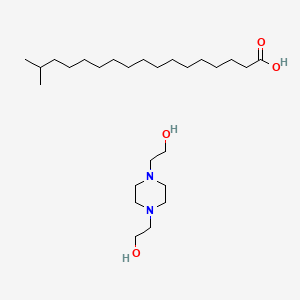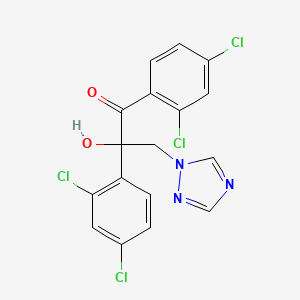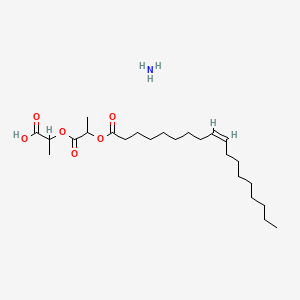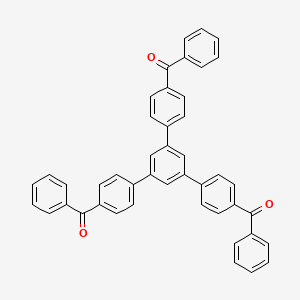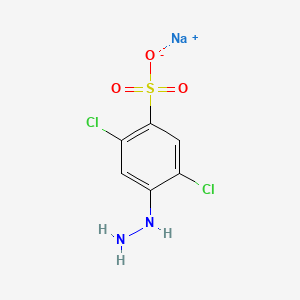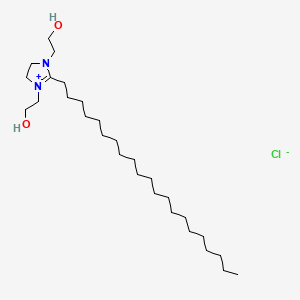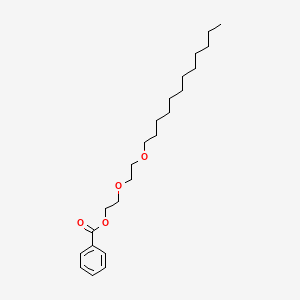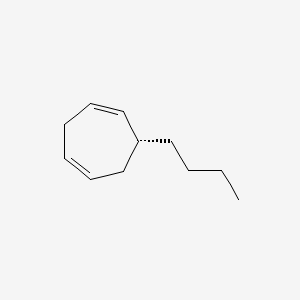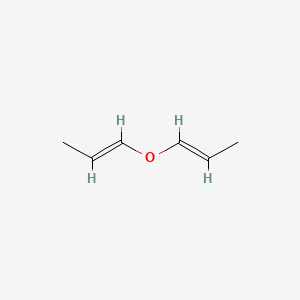
Propenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propenyl ether, also known as 1-ethoxypropene, is an organic compound with the molecular formula C₅H₁₀O. It is a type of ether characterized by the presence of a propenyl group attached to an oxygen atom. This compound is known for its reactivity and is used in various chemical processes and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Propenyl ether can be synthesized through several methods, including the Williamson ether synthesis and the rearrangement of allyl ethers. In the Williamson ether synthesis, an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . This method involves the reaction of an alcohol with a strong base such as sodium hydride (NaH) to form the alkoxide ion, which then reacts with the alkyl halide to produce the ether.
Another method involves the rearrangement of allyl ethers. This process typically involves the condensation of alcohols with allyl halides, followed by a base or transition metal-catalyzed rearrangement to form propenyl ethers .
Industrial Production Methods
Industrial production of this compound often involves the use of homogeneous Bronsted acids and Lewis acid catalysts. These catalysts facilitate the etherification of alcohols, leading to the formation of propenyl ethers . The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Propenyl ether undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form aldehydes or ketones.
Reduction: Reduction reactions can convert this compound into alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the propenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers and other organic compounds.
科学的研究の応用
Propenyl ether has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers through cationic photopolymerization. It is also used in the preparation of other organic compounds.
Biology: this compound derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound derivatives.
作用機序
The mechanism of action of propenyl ether involves its reactivity with various reagents and catalysts. For example, in cationic photopolymerization, this compound undergoes polymerization initiated by photogenerated acids from onium salts . The process involves the formation of reactive intermediates that propagate the polymerization reaction, leading to the formation of polymer chains.
類似化合物との比較
Propenyl ether can be compared with other ethers such as:
Ethyl ether (diethyl ether): A common solvent with lower reactivity compared to this compound.
Vinyl ether: Similar in structure but with a vinyl group instead of a propenyl group, leading to different reactivity and applications.
Allyl ether: Precursor to this compound through rearrangement reactions.
This compound is unique due to its ability to undergo cationic photopolymerization and its high reactivity in various chemical processes .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to undergo various chemical reactions make it a valuable compound for scientific research and industrial production.
特性
CAS番号 |
4696-28-0 |
|---|---|
分子式 |
C6H10O |
分子量 |
98.14 g/mol |
IUPAC名 |
(E)-1-[(E)-prop-1-enoxy]prop-1-ene |
InChI |
InChI=1S/C6H10O/c1-3-5-7-6-4-2/h3-6H,1-2H3/b5-3+,6-4+ |
InChIキー |
ZKJNETINGMOHJG-GGWOSOGESA-N |
異性体SMILES |
C/C=C/O/C=C/C |
正規SMILES |
CC=COC=CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


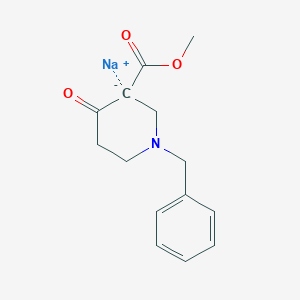
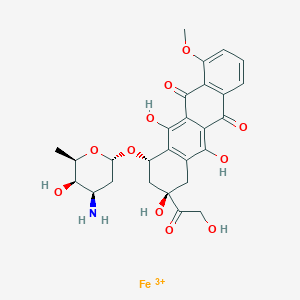
![2-Ethyl-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine](/img/structure/B12678278.png)
